molecular formula C13H11N3O B015924 3,6-diamino-10H-acridin-9-one CAS No. 42832-87-1

3,6-diamino-10H-acridin-9-one

Cat. No. B015924
CAS RN: 42832-87-1
M. Wt: 225.25 g/mol
InChI Key: KKKYRANCRKCGDB-UHFFFAOYSA-N
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Description

3,6-Diamino-10H-acridin-9-one is a topoisomerase inhibitor . It has been used in the design of thermally activated delayed fluorescence (TADF) compounds .


Synthesis Analysis

A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was synthesized by attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The synthesis involved the use of 1-bromobenzene, K2CO3, CuI, and 2,2,6,6-tetramethyl-3,5-heptanedione .


Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity of 3,6-DPXZ-AD .


Chemical Reactions Analysis

The phosphorescence of 3,6-DPXZ-AD with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) .


Physical And Chemical Properties Analysis

3,6-DPXZ-AD shows a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% . The yellow organic light-emitting diode with 3,6-DPXZ-AD as the doped emitter exhibits excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W^−1 .

Safety and Hazards

The safety and hazards of 3,6-diamino-10H-acridin-9-one are not explicitly mentioned in the retrieved documents. It’s recommended to refer to the material safety data sheet (MSDS) for comprehensive safety information .

Future Directions

The use of 3,6-diamino-10H-acridin-9-one in the design of TADF compounds has shown promising results . Future research could focus on further optimizing these compounds to boost luminescence efficiency and improve color purity .

properties

IUPAC Name

3,6-diamino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYRANCRKCGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404907
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-diamino-10H-acridin-9-one

CAS RN

42832-87-1
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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